Tributyl(3-(trifluoromethyl)phenyl)stannane
Overview
Description
Tributyl(3-(trifluoromethyl)phenyl)stannane is an organotin compound with the molecular formula C19H31F3Sn. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a tin atom substituted with three butyl groups. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Mechanism of Action
Target of Action
Tributyl(3-(trifluoromethyl)phenyl)stannane is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds, particularly alkynes .
Mode of Action
The compound interacts with its targets through a process known as carbostannylation . This reaction involves the addition of a stannyl group and an alkynyl group to an alkyne in a syn-manner . The result is the formation of stereodefined alkenyltins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of trifluoromethylated molecules . These molecules have garnered significant attention in the fields of pharmaceuticals, agrochemicals, and organic materials .
Pharmacokinetics
It’s important to note that the compound is classified as toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure .
Result of Action
The primary result of the action of this compound is the formation of trifluoromethyl-substituted enynes . These compounds serve as versatile building blocks for the preparation of trifluoromethylated molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the carbostannylation reaction it catalyzes is found to proceed at room temperature . Additionally, the compound is classified as very toxic to aquatic life with long-lasting effects, indicating that it can have significant environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-(trifluoromethyl)phenyl)stannane can be synthesized through the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organotin reagents and Grignard reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-(trifluoromethyl)phenyl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions where it acts as a stannane reagent. It can also participate in radical reactions due to the presence of the tin atom .
Common Reagents and Conditions
Stille Coupling Reactions: Typically involves palladium catalysts such as Pd(PPh3)4 and bases like cesium fluoride (CsF) in solvents like tetrahydrofuran (THF) or toluene.
Radical Reactions: Often employs radical initiators such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules where the trifluoromethylphenyl group is coupled with another aromatic or aliphatic group .
Scientific Research Applications
Tributyl(3-(trifluoromethyl)phenyl)stannane has several applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Utilized in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tributyl(phenyl)stannane: Similar structure but lacks the trifluoromethyl group, making it less reactive in certain coupling reactions.
Tributyl(4-fluoro-3-methylphenyl)stannane: Contains a fluorine and methyl group on the phenyl ring, offering different reactivity and selectivity in reactions.
Tributyl(3-methoxyphenyl)stannane: Features a methoxy group, which can influence the electronic properties and reactivity of the compound.
Uniqueness
Tributyl(3-(trifluoromethyl)phenyl)stannane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
tributyl-[3-(trifluoromethyl)phenyl]stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIOKWLHIBBLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380710 | |
Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-38-4 | |
Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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